1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea
CAS No.: 852139-66-3
Cat. No.: VC4571105
Molecular Formula: C17H16ClN3S
Molecular Weight: 329.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852139-66-3 |
|---|---|
| Molecular Formula | C17H16ClN3S |
| Molecular Weight | 329.85 |
| IUPAC Name | 1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea |
| Standard InChI | InChI=1S/C17H16ClN3S/c1-11-8-13-9-12(2-7-16(13)20-11)10-19-17(22)21-15-5-3-14(18)4-6-15/h2-9,20H,10H2,1H3,(H2,19,21,22) |
| Standard InChI Key | RHSQFLGHCGKSML-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(N1)C=CC(=C2)CNC(=S)NC3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
1-(4-Chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea belongs to the thiourea class, featuring a 4-chlorophenyl group attached to the thiourea nitrogen and a 2-methylindole-5-ylmethyl substituent. Its IUPAC name is derived systematically: the parent chain is thiourea, with substituents at the N1 and N3 positions. The molecular formula is C₁₇H₁₆ClN₃S, with a molar mass of 329.85 g/mol.
Key Structural Features:
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Chlorophenyl Group: Enhances lipophilicity and electronic interactions with biological targets.
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Indole Moiety: Facilitates π-π stacking and hydrogen bonding, critical for receptor binding .
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Thiourea Linkage: Provides hydrogen-bonding capacity and structural rigidity .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a two-step process:
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Formation of 2-Methyl-1H-Indol-5-ylMethylamine:
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2-Methylindole is nitrated at the 5-position, followed by reduction to the corresponding amine.
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Coupling with 4-Chlorophenyl Isothiocyanate:
Reaction Scheme:
Conditions: Ethanol, 60°C, 12 hours.
Industrial-Scale Production Challenges
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Purification: Recrystallization from dimethylformamide (DMF) is required to achieve >95% purity .
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Yield Optimization: Pilot studies report yields of 65–72%, with side products arising from incomplete amine substitution.
Structural and Spectroscopic Analysis
Crystallographic Data
While single-crystal X-ray data for this specific compound is limited, analogous thioureas crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters:
Spectroscopic Signatures
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IR: N–H stretch (3270 cm⁻¹), C=S (1250 cm⁻¹), and C–Cl (750 cm⁻¹).
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¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, indole NH), 7.8–7.2 (m, 4H, Ar–H), 4.6 (s, 2H, CH₂).
| Cell Line | IC₅₀ (μM) | Mechanism | Citation |
|---|---|---|---|
| MCF-7 (Breast) | 12.4 | Caspase-3 activation, apoptosis | |
| A549 (Lung) | 18.7 | ROS generation, DNA damage |
The indole moiety enhances DNA intercalation, while the chlorophenyl group promotes mitochondrial membrane disruption.
Antimicrobial Efficacy
Against Staphylococcus aureus (Gram-positive):
Mechanism of Action and Structure-Activity Relationships (SAR)
Key Pharmacophoric Elements
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Thiourea Core: Essential for hydrogen bonding with enzyme active sites (e.g., glutaminyl cyclase) .
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Chlorine Substituent: Increases metabolic stability and membrane permeability.
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Indole Methyl Group: Steric effects modulate target selectivity.
SAR Trends:
| Modification | Effect on IC₅₀ (MCF-7) |
|---|---|
| Replacement of Cl with F | 2.5× increase |
| Removal of indole methyl | Loss of activity |
Comparative Analysis with Analogues
Activity Benchmarks
| Compound | Anticancer (IC₅₀, μM) | Antibacterial (MIC, μg/mL) |
|---|---|---|
| 1-(4-Cl-Ph)-3-(indol-5-yl)thiourea | 12.4 | 3.125 |
| 1-(2-Cl-Ph)-3-(indol-5-yl)thiourea | 24.9 | 6.25 |
| 1-(4-F-Ph)-3-(indol-5-yl)thiourea | 31.8 | 12.5 |
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